Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C18H21NO4 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. One common method involves heating a sydnone derivative with dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene for several hours. The reaction mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: A structurally similar compound with a pyrrole ring instead of a pyrazole ring.
1-Arylpyrazoles: These compounds share the pyrazole ring structure and have similar chemical properties.
Uniqueness
Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
853348-92-2 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
dimethyl 1-(2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-10(2)11-7-5-6-8-13(11)18-9-12(15(19)21-3)14(17-18)16(20)22-4/h5-10H,1-4H3 |
InChI Key |
MGEPGOVLLDBHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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